Morpholine, 4-[3,3-bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-yl]-
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Overview
Description
Morpholine, 4-[3,3-bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-yl]- is a complex organic compound that belongs to the class of naphthopyrans. Naphthopyrans are known for their photochromic properties, meaning they can change color when exposed to light. This particular compound is notable for its unique structure, which includes a morpholine ring and two methoxyphenyl groups attached to a naphthopyran core.
Preparation Methods
The synthesis of Morpholine, 4-[3,3-bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-yl]- typically involves several steps:
Bromination: The starting material, a benzophenone derivative, is brominated to introduce bromine atoms.
Cyclization: The intermediate product undergoes cyclization to form the final naphthopyran compound with the morpholine ring attached.
Chemical Reactions Analysis
Morpholine, 4-[3,3-bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-yl]- undergoes various chemical reactions:
Photochromic Reaction: Upon exposure to UV light, the compound undergoes a ring-opening reaction to form intensely colored merocyanine dyes.
Oxidation and Reduction:
Substitution Reactions: The methoxy groups on the phenyl rings can be substituted with other functional groups under appropriate conditions.
Scientific Research Applications
Morpholine, 4-[3,3-bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-yl]- has several scientific research applications:
Photochromic Materials: Due to its excellent photochromic properties, it is used in the development of photochromic materials for applications such as erasable memory media, photooptical switch components, and displays.
Polymer Mechanochemistry: The compound’s mechanochromic behavior makes it useful in the field of polymer mechanochemistry, where it is used to design force-responsive materials and study mechanochemical reactivity.
Fluorescent Switching: It is also explored for its fluorescent switching properties, which can be affected by different functional groups attached to the naphthopyran unit.
Mechanism of Action
The mechanism of action of Morpholine, 4-[3,3-bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-yl]- primarily involves its photochromic and mechanochromic properties:
Comparison with Similar Compounds
Morpholine, 4-[3,3-bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-yl]- can be compared with other naphthopyran derivatives:
Similar Compounds: Other naphthopyrans with different substituents, such as phenyl or naphthalenyl groups, exhibit similar photochromic and fluorescent properties.
Uniqueness: The presence of the morpholine ring and methoxyphenyl groups in this compound provides unique photochromic and mechanochromic properties, making it particularly useful in specific applications like polymer mechanochemistry and fluorescent switching
Properties
CAS No. |
159595-92-3 |
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Molecular Formula |
C31H29NO4 |
Molecular Weight |
479.6 g/mol |
IUPAC Name |
4-[3,3-bis(4-methoxyphenyl)benzo[f]chromen-6-yl]morpholine |
InChI |
InChI=1S/C31H29NO4/c1-33-24-11-7-22(8-12-24)31(23-9-13-25(34-2)14-10-23)16-15-28-26-5-3-4-6-27(26)29(21-30(28)36-31)32-17-19-35-20-18-32/h3-16,21H,17-20H2,1-2H3 |
InChI Key |
JPUIWORCIIRWJP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(C=CC3=C(O2)C=C(C4=CC=CC=C34)N5CCOCC5)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
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